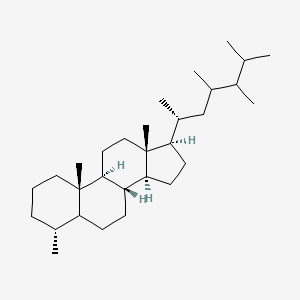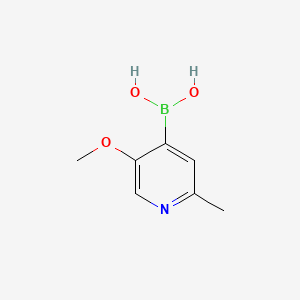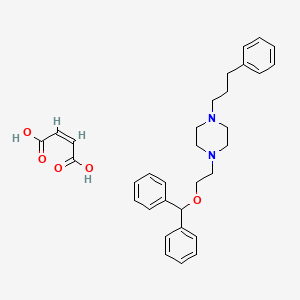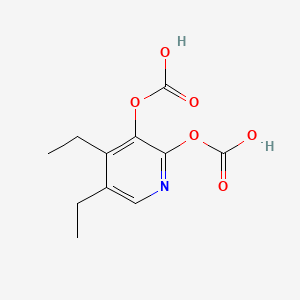
4A,23,24-Trimethylcholestane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4A,23,24-Trimethylcholestane, also known as Dinosterane, is a type of steroidal alkane . It is a C30 sterane and is often used in geology as a biomarker to identify the presence of dinoflagellates .
Molecular Structure Analysis
The molecular formula of 4A,23,24-Trimethylcholestane is C30H54 . The IUPAC name is (4R,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene .Physical And Chemical Properties Analysis
The molecular weight of 4A,23,24-Trimethylcholestane is 414.75 g/mol . Further physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación
Geochemical Significance in Marine Diatoms and Petroleum : Volkman et al. (1993) discussed the presence of 4A,23,24-Trimethylcholestane (dinosterol) in marine diatoms, indicating its potential role as a biomarker for dinoflagellate organic matter in sediments and petroleum. This finding suggests that diatoms might contribute to dinosterol in marine sediments, particularly those lacking obvious contributions from dinoflagellates (Volkman et al., 1993).
Presence in Sediments and Petroleum : Summons et al. (1987) identified specific 4-methyl sterane isomers, including 4A,23,24-Trimethylcholestane, in various sediments and oils. Their work demonstrated the use of this compound as a marker in geochemical analysis, especially in determining the presence of dinoflagellate organic matter in petroleum source rocks (Summons et al., 1987).
Yeast Mutant Strain Research : Buttke and Bloch (1980) explored the role of isomeric 4,4',14-trimethylcholestane derivatives, including 4A,23,24-Trimethylcholestane, in the yeast sterol auxotroph Saccharomyces cerevisiae strain GL7. Their findings contribute to understanding the sterol requirements of yeast cells under different growth conditions (Buttke & Bloch, 1980).
Biomarker in Brazilian Crude Oils : Araújo and Azevedo (2016) identified 4A,23,24-Trimethylcholestanes in Brazilian crude oils, using them as biomarkers to infer the geochemical settings of Cretaceous source rocks. Their work highlights the importance of this compound in the analysis of petroleum and source rocks (Araújo & Azevedo, 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4R,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3/t20-,21?,22-,23?,24+,25?,26-,27+,28+,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISIWADHCLSOOJ-MGNGMLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@]2(C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CC(C)C(C)C(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)
![A-172[neoplasm inhibitor]](/img/structure/B590823.png)


![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/no-structure.png)

